molecular formula C12H8N2 B1621677 5-(Phenylethynyl)pyrimidine CAS No. 71418-88-7

5-(Phenylethynyl)pyrimidine

Cat. No. B1621677
CAS RN: 71418-88-7
M. Wt: 180.2 g/mol
InChI Key: HSQDWKSXSIUOJC-UHFFFAOYSA-N
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Description

5-(Phenylethynyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of 5-(Phenylethynyl)pyrimidine involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring . The synthesis can be performed under varied conditions like microwave radiation, ultrasound, and grinding using different catalysts such as ionic liquids, acid, metal, and nanocatalyst .


Molecular Structure Analysis

The molecular formula of 5-(Phenylethynyl)pyrimidine is C12H8N2 . The average mass is 180.205 Da and the monoisotopic mass is 180.068741 Da .


Chemical Reactions Analysis

The chemical reactions of 5-(Phenylethynyl)pyrimidine involve rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .

Scientific Research Applications

Fluorescent Nucleobases

  • Fluorescent PNA Monomer Containing 5-((9H-Fluoren-2-YL)Ethynyl)Uracil
    • Pyrimidine nucleobases with 5-phenylethynyl substitution are compact and intrinsically fluorescent, capable of selective recognition of a complementary base and reporting on hybridization events fluorimetrically. The fluorescence intensity of a 5-((9H-fluoren-2-yl)ethynyl)uracil derivative was found to be approximately 50 times greater than a similar 5-phenylethynyluracil derivative under identical conditions (Wojciechowski & Hudson, 2007).

Metabotropic Glutamate Receptor Modulation

  • Modulation of Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Pharmacology
    • A series of analogues of the mGlu5 partial antagonist 5-(phenylethynyl)pyrimidine were synthesized. These analogues demonstrated modulation of pharmacological activity, from partial antagonists to full negative allosteric modulators and positive allosteric modulators, showing in vivo efficacy in rodent models for anxiolytic and antipsychotic activity (Sharma et al., 2009).

Anti-inflammatory Activity

  • Anti-inflammatory Activity of Pyrimidine Scaffold
    • Pyrimidine derivatives, particularly 4-Phenyl-6-(phenylamino)pyrimidin-2-ol derivatives, were synthesized and evaluated for anti-inflammatory activity. The study revealed that pyrimidine was able to form hydrogen bonding and showed good results in controlling inflammation (Munde et al., 2022).

Antimicrobial Studies

  • Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles
    • A series of pyrimidine pyrazole derivatives were synthesized and evaluated for antimicrobial activity against bacteria and fungi. Compound 5g was found to be the most active with significant antibacterial activity (Kumar et al., 2014).

DNA-Mediated Reductive Electron Transport

  • Ultrafast Proton-Coupled Electron-Transfer Dynamics in Pyrene-Modified Pyrimidine Nucleosides
    • Pyrene-modified pyrimidine nucleosides, such as 5-(Pyren-1-yl)-2'-de
    oxyuridine and 5-(Pyren-1-yl)-2'-deoxycytidine, were used as models for studying DNA-mediated reductive electron transport. These studies revealed insights into the energy differences between pyrimidine radical anion states and the influence of protonation on electron transfer rates .

Molecular Switches in Drug Pharmacology

  • Synthesis of A Fluorescent PNA Monomer Containing 5-((9H-Fluoren-2-YL)Ethynyl)Uracil
    • This research highlights the creation of a PNA monomer containing a 5-((9H-Fluoren-2-YL)Ethynyl)Uracil derivative, which significantly enhanced fluorescence intensity compared to traditional 5-phenylethynyluracil derivatives. This advancement in molecular design enhances the capability of using such molecules in biomedical imaging and diagnostics, offering a more efficient and sensitive approach to detecting and studying nucleic acid interactions (Wojciechowski & Hudson, 2007).

Nucleic Acid Characterization

  • Thymidine Analogues for Tracking DNA Synthesis
    • The use of analogues of the pyrimidine deoxynucleoside thymidine in tagging dividing cells for characterizing replicating cells is detailed. This method enables the identification of cells undergoing DNA synthesis in the S-phase of the cell cycle, providing valuable insights for studies in stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).

Safety And Hazards

While specific safety and hazard information for 5-(Phenylethynyl)pyrimidine is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment and avoiding contact with skin and eyes .

Future Directions

Pyrimidines, including 5-(Phenylethynyl)pyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

5-(2-phenylethynyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQDWKSXSIUOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399052
Record name 5-(phenylethynyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Phenylethynyl)pyrimidine

CAS RN

71418-88-7
Record name 5-(phenylethynyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Phenylethynyl)pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
S Sharma, AL Rodriguez, PJ Conn… - Bioorganic & Medicinal …, 2008 - Elsevier
This Letter describes the synthesis and SAR, developed through an iterative analogue library approach, of a mGluR5 allosteric partial antagonist lead based on a 5-(phenylethynyl)…
Number of citations: 96 www.sciencedirect.com
S Sharma, J Kedrowski, JM Rook… - Journal of medicinal …, 2009 - ACS Publications
We describe the synthesis and SAR of a series of analogues of the mGlu 5 partial antagonist 5-(phenylethynyl)pyrimidine. New molecular switches are identified that modulate the …
Number of citations: 72 pubs.acs.org
S Sharma, J Kedrowski, JM Rook… - Journal of medicinal …, 2009 - ncbi.nlm.nih.gov
This Letter describes the synthesis and SAR of a series of analogs of the mGlu 5 partial antagonist 5-(phenylethynyl) pyrimidine. New molecular switches are identified that modulate the …
Number of citations: 11 www.ncbi.nlm.nih.gov
Z Ahmed, C Müller, JJ Johnston, K Nguyen… - Liquid …, 2019 - Taylor & Francis
We investigate the origins of ‘de Vries-like’ liquid crystalline behaviour by introducing an ethynyl spacer in the core of the tricarbosilane-terminated 5-phenylpyrimidine mesogens QL16-…
Number of citations: 6 www.tandfonline.com
SS Shcherbakov, AY Magometov, VY Shcherbakova… - RSC …, 2020 - pubs.rsc.org
A new synthetic protocol for preparation of medicinally important 4-aryl-5-alkynylpyrimidines is described. The featured approach involves a sequence of chemo- and regioselective …
Number of citations: 2 pubs.rsc.org
N Nghia Pham, G Ali Salman, N Belattar… - European Journal of …, 2017 - Wiley Online Library
A modular and atom‐economic synthetic pathway towards 11,13‐dimethylpyrimido[5′,4′:4,5]pyrrolo[1,2‐f]phenanthridines is described. The protocol features a chemoselective …
SV Shcherbakov, AV Aksenov, MV Vendin… - International Journal of …, 2022 - mdpi.com
Unusual rearrangements were shown to accompany Brønsted acid-assisted peri-annulations of 1H-perimidines with 5-alkynylpyrimidines. These transformations take different routes …
Number of citations: 8 www.mdpi.com
MR Wood, CR Hopkins, JT Brogan, PJ Conn… - Biochemistry, 2011 - ACS Publications
G-Protein-coupled receptors (GPCRs) represent the largest class of drug targets, accounting for more than 40% of marketed drugs; however, discovery efforts for many GPCRs have …
Number of citations: 177 pubs.acs.org
Z Orgován, GG Ferenczy, GM Keserű - ChemMedChem, 2021 - Wiley Online Library
Metabotropic glutamate receptors (mGlu) are class C G protein‐coupled receptors of eight subtypes that are omnipresently expressed in the central nervous system. mGlus have …
R Romeo, SV Giofrè, D Iaria, MT Sciortino… - 2011 - Wiley Online Library
Starting with 5‐iodo N,O‐nucleosides, prepared by 1,3‐dipolar cycloaddition of nitrones with vinyliodouracil, or vinyl acetate followed by coupling with silylated iodouracil, a series of 5‐…

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